Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-
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Overview
Description
2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE is an organic compound with the molecular formula C13H9N3O4 and a molecular weight of 271.234 g/mol . This compound is known for its vibrant color and is often used in dye chemistry. It is a derivative of salicylic acid and contains both hydroxyl and aldehyde functional groups, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE typically involves the diazotization of 4-nitroaniline followed by coupling with salicylaldehyde. The reaction is carried out in an acidic medium, often using hydrochloric acid, and requires careful temperature control to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving the overall purity of the product .
Types of Reactions:
Oxidation: The aldehyde group in 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZOIC ACID.
Reduction: 2-HYDROXY-5-((4-AMINOPHENYL)DIAZENYL)BENZALDEHYDE.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The aldehyde group can form Schiff bases with amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
- 2-HYDROXY-5-((4-METHOXYPHENYL)DIAZENYL)BENZALDEHYDE
- 2-HYDROXY-5-((4-CHLOROPHENYL)DIAZENYL)BENZALDEHYDE
- 2-HYDROXY-5-((4-AMINOPHENYL)DIAZENYL)BENZALDEHYDE
Comparison: 2-HYDROXY-5-((4-NITROPHENYL)DIAZENYL)BENZALDEHYDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be reduced to an amine, providing a versatile handle for further chemical modifications. In contrast, the methoxy and chloro derivatives have different electronic properties, affecting their reactivity and applications .
Biological Activity
Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-, also known as 4-nitrophenyl azo salicylaldehyde, is an organic compound characterized by its unique chemical structure that includes a hydroxyl group and a nitrophenylazo substituent. This compound has garnered interest in various fields of biological research due to its potential antimicrobial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- is C13H10N4O3. Its structure can be represented as follows:
This compound features:
- A hydroxyl group (-OH) that enhances its solubility and reactivity.
- An azo group (-N=N-) which contributes to its vivid color and potential biological activity.
- A nitro group (-NO₂) that can undergo reduction to form reactive intermediates, influencing its interaction with biological targets.
The biological activity of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- is primarily attributed to its ability to interact with various cellular components. The nitro group can be reduced to an amine, leading to the formation of reactive intermediates that exhibit antimicrobial effects. Moreover, the aldehyde group can form Schiff bases with amines, participating in diverse biochemical pathways that may contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate activity against various bacteria and fungi:
- Antibacterial Activity : The compound has been tested against several bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results indicate varying degrees of effectiveness depending on the structural modifications present in the compounds .
- Antifungal Activity : The presence of the nitro group enhances the antimicrobial efficacy of related compounds. Notably, it has shown promising results against pathogenic fungi such as Aspergillus niger and Candida neoformans. .
Anticancer Potential
The potential anticancer properties of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- have been explored through various studies. Compounds synthesized from this structure have been evaluated for their antiproliferative effects on tumor cells. These studies suggest that modifications in the substituents can significantly influence the anticancer activity, with certain derivatives showing enhanced effectiveness against specific cancer cell lines .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- and its derivatives:
- Synthesis and Antimicrobial Screening : A study reported the synthesis of several derivatives through condensation reactions. These compounds were screened for their antimicrobial activity against a range of pathogens. The findings indicated that certain substitutions led to increased antibacterial potency compared to others .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that the position and nature of substituents significantly affect biological activity. For instance, compounds with meta-nitro substitutions exhibited higher antibacterial activity compared to those with para-substitutions .
- In Vitro Studies : In vitro studies demonstrated that some derivatives not only inhibit bacterial growth but also exhibit cytotoxic effects on cancer cell lines. The mechanism involves disruption of cellular processes through reactive oxygen species generation .
Comparative Analysis
The following table summarizes the biological activities of Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- compared to related compounds:
Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
---|---|---|---|
Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)- | Moderate to High | High | Moderate |
2-Hydroxy-5-(4-chlorophenylazo) | Low | Moderate | Low |
Salicylaldehyde | High | Low | High |
Properties
CAS No. |
32041-64-8 |
---|---|
Molecular Formula |
C13H9N3O4 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C13H9N3O4/c17-8-9-7-11(3-6-13(9)18)15-14-10-1-4-12(5-2-10)16(19)20/h1-8,18H |
InChI Key |
ITTSIMLWANMLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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